molecular formula C22H20ClNO3 B12606598 5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-85-4

5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12606598
CAS No.: 648922-85-4
M. Wt: 381.8 g/mol
InChI Key: PDJLVRFJUJZVTO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a hydroxy group, and a phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The amino group is then reacted with 2-methyl-3-(2-phenylethoxy)benzoic acid to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-2-oxo-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide.

    Substitution: Formation of 5-azido-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to its targets. The phenylethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    2-Hydroxy-2-methylpropiophenone: Contains a hydroxy group and a methyl group but lacks the benzamide core.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfamoyl group instead of the phenylethoxy group.

Uniqueness

5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and chloro groups allows for versatile chemical modifications, while the phenylethoxy group enhances its potential for biological interactions.

Properties

CAS No.

648922-85-4

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15-19(24-22(26)18-14-17(23)10-11-20(18)25)8-5-9-21(15)27-13-12-16-6-3-2-4-7-16/h2-11,14,25H,12-13H2,1H3,(H,24,26)

InChI Key

PDJLVRFJUJZVTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCCC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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